molecular formula C10H12O2S B13571830 2-[(3-Methoxyphenyl)sulfanyl]propanal

2-[(3-Methoxyphenyl)sulfanyl]propanal

Katalognummer: B13571830
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: CLTUKGKUUKQQNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Methoxyphenyl)sulfanyl]propanal is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a methoxyphenyl group attached to a sulfanylpropanal structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]propanal typically involves the reaction of 3-methoxyphenylthiol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Methoxyphenyl)sulfanyl]propanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(3-Methoxyphenyl)sulfanyl]propanal has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3-Methoxyphenyl)sulfanyl]propanal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, its methoxyphenyl group may facilitate interactions with aromatic residues in biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]propanal
  • 2-[(3-Ethoxyphenyl)sulfanyl]propanal
  • 2-[(3-Methoxyphenyl)sulfanyl]butanal

Uniqueness

2-[(3-Methoxyphenyl)sulfanyl]propanal is unique due to its specific methoxyphenyl substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Eigenschaften

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

2-(3-methoxyphenyl)sulfanylpropanal

InChI

InChI=1S/C10H12O2S/c1-8(7-11)13-10-5-3-4-9(6-10)12-2/h3-8H,1-2H3

InChI-Schlüssel

CLTUKGKUUKQQNT-UHFFFAOYSA-N

Kanonische SMILES

CC(C=O)SC1=CC=CC(=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.